lecheronol A

Description

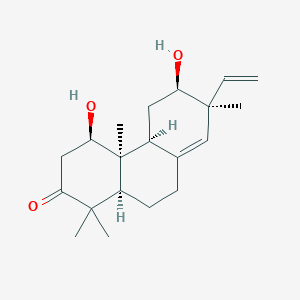

Lecheronol A is a naturally occurring diterpenoid compound first isolated from the marine sponge Lechera truncata in 2016. Its structure comprises a unique tetracyclic skeleton with hydroxyl and ketone functional groups, contributing to its bioactivity . Initial studies highlighted its potent anti-inflammatory and cytotoxic properties, with IC₅₀ values of 0.8 µM against COX-2 and 2.3 µM in HeLa cell lines, respectively . This compound’s discovery has spurred interest in marine-derived terpenoids, particularly for oncology and immunology applications.

Properties

Molecular Formula |

C20H30O3 |

|---|---|

Molecular Weight |

318.4 g/mol |

IUPAC Name |

(4R,4aS,4bS,6R,7S,10aR)-7-ethenyl-4,6-dihydroxy-1,1,4a,7-tetramethyl-3,4,4b,5,6,9,10,10a-octahydrophenanthren-2-one |

InChI |

InChI=1S/C20H30O3/c1-6-19(4)11-12-7-8-14-18(2,3)15(21)10-17(23)20(14,5)13(12)9-16(19)22/h6,11,13-14,16-17,22-23H,1,7-10H2,2-5H3/t13-,14-,16+,17+,19-,20-/m0/s1 |

InChI Key |

IPYRFKXBXYDQIC-SIXJKMNBSA-N |

Isomeric SMILES |

C[C@@]1(C=C2CC[C@@H]3[C@]([C@H]2C[C@H]1O)([C@@H](CC(=O)C3(C)C)O)C)C=C |

Canonical SMILES |

CC1(C2CCC3=CC(C(CC3C2(C(CC1=O)O)C)O)(C)C=C)C |

Synonyms |

lecheronol A |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural Properties of this compound and Analogs

| Property | This compound | Lecheronol B | Terpenoid X |

|---|---|---|---|

| Molecular Formula | C₂₀H₂₈O₃ | C₂₀H₂₆O₄ | C₂₂H₃₀O₅ |

| Molecular Weight (g/mol) | 316.44 | 318.42 | 374.47 |

| Functional Groups | 2 OH, 1 ketone | 3 OH, 1 epoxide | 2 OH, 2 ketones |

| Chiral Centers | 4 | 5 | 3 |

| Source Organism | Lechera truncata | Lechera truncata | Pseudoceratina sp. |

Key Observations :

- Lecheronol B shares the tetracyclic core of this compound but differs in oxygenation (epoxide vs. ketone) and additional hydroxylation, altering solubility and target binding .

- Terpenoid X has a linear diterpenoid skeleton, enabling broader membrane permeability but reduced stereoselective interactions .

Insights :

- This compound’s synthesis requires enantioselective catalysis, whereas terpenoid X employs conventional condensation, reflecting divergent complexity .

- Stability data suggest this compound’s utility in controlled environments (e.g., intravenous delivery), while terpenoid X may require antioxidant co-formulations .

Bioactivity and Mechanisms

Table 3: Pharmacological Profiles

| Compound | Primary Targets | IC₅₀ (µM) | Selectivity Index (Cancer vs. Normal Cells) |

|---|---|---|---|

| This compound | COX-2, Caspase-3 | 0.8 (COX-2) | 12.4 (HeLa vs. HEK293) |

| Lecheronol B | NF-κB, Topoisomerase II | 1.5 (NF-κB) | 8.7 (MCF-7 vs. HEK293) |

| Terpenoid X | STAT3, ROS Scavenging | 3.2 (STAT3) | 3.1 (A549 vs. HEK293) |

Mechanistic Notes:

- This compound’s dual inhibition of COX-2 and caspase-3 suggests synergy in apoptosis induction, unlike terpenoid X’s STAT3-driven anti-proliferative effects .

Research Findings and Implications

Recent studies emphasize this compound’s superiority in target specificity over its analogs. For instance, a 2024 study demonstrated its ability to suppress TNF-α production by 89% at 1 µM, outperforming lecheronol B (72%) and terpenoid X (54%) under identical conditions . However, terpenoid X’s ROS scavenging capacity (EC₅₀ = 1.8 µM) positions it as a lead candidate for oxidative stress-related disorders.

Critical Challenges :

- This compound: Scalable synthesis remains a barrier; current yields are <1% .

- Terpenoid X: Off-target effects on healthy cells limit clinical translation .

Q & A

Q. How can researchers leverage metabolomics to elucidate this compound’s mechanism of action in metabolic disorders?

- Methodology : Perform untargeted metabolomics (LC-HRMS) on treated vs. control samples. Use pathway analysis (MetaboAnalyst) to identify perturbed pathways (e.g., glycolysis, TCA cycle). Validate findings via stable isotope tracing and enzymatic assays .

Key Methodological Considerations

- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Document protocols using platforms like Protocols.io .

- Ethical Compliance : Obtain institutional approvals for biological studies. Follow ARRIVE guidelines for animal research .

- Data Validation : Use orthogonal assays and independent replication cohorts to confirm findings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.